molecular formula C17H16INO B6048204 2-iodo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

2-iodo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B6048204
M. Wt: 377.22 g/mol
InChI Key: DMGLHKDPKFRQNU-UHFFFAOYSA-N
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Description

2-iodo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an iodine atom attached to the benzamide structure, along with a tetrahydronaphthalenyl group

Properties

IUPAC Name

2-iodo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16INO/c18-15-10-4-3-9-14(15)17(20)19-16-11-5-7-12-6-1-2-8-13(12)16/h3-5,7,9-11H,1-2,6,8H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGLHKDPKFRQNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iodo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves the iodination of a precursor compound followed by the formation of the benzamide structure. One common method involves the reaction of 5,6,7,8-tetrahydronaphthalen-1-amine with iodobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-iodo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acid derivatives .

Scientific Research Applications

2-iodo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-iodo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide involves its interaction with specific molecular targets. The iodine atom and the benzamide structure play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-iodo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the tetrahydronaphthalenyl group and the benzamide structure further enhances its versatility in various applications .

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